N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 941877-56-1
VCID: VC5650345
InChI: InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19)
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4
Molecular Formula: C15H9N3OS2
Molecular Weight: 311.38

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide

CAS No.: 941877-56-1

Cat. No.: VC5650345

Molecular Formula: C15H9N3OS2

Molecular Weight: 311.38

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide - 941877-56-1

Specification

CAS No. 941877-56-1
Molecular Formula C15H9N3OS2
Molecular Weight 311.38
IUPAC Name N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19)
Standard InChI Key YIKZARXKVKHBGV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4

Introduction

Structural Identification and Physicochemical Properties

The compound’s IUPAC name derives from its two benzothiazole rings, where the 5-position of one benzothiazole is connected to the 2-carboxamide group of the second benzothiazole. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₈N₃OS₂
Molecular Weight298.36 g/mol
SMILES NotationC1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN=C4C3=CC=CC4=S
Topological Polar Surface101 Ų
Hydrogen Bond Acceptors5

The planar benzothiazole rings facilitate π-π stacking interactions with biological targets, while the carboxamide linker enhances solubility and hydrogen-bonding potential.

Synthetic Methodologies

While no explicit synthesis route for N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is documented, analogous protocols for benzothiazole-carboxamide derivatives suggest a multi-step approach:

  • Benzothiazole Ring Formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions yields the benzothiazole core .

  • Carboxamide Coupling: Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by reaction with 5-amino-1,3-benzothiazole forms the carboxamide bond.

Critical challenges include regioselectivity in functionalizing the 5-position of the benzothiazole and minimizing side reactions during coupling.

Antimicrobial Activity and Mechanisms

Benzothiazole derivatives are renowned for their antibacterial efficacy, often targeting enzymes like DNA gyrase and enoyl-acyl carrier protein reductase (ENR) . Although specific data for this compound are unavailable, structurally related molecules provide predictive insights:

DNA Gyrase Inhibition

Compounds such as 19a (MIC = 3.13 μM) and 25a (IC₅₀ = 4.85 μM) inhibit DNA gyrase by binding to the ATPase domain, disrupting bacterial DNA replication . Molecular docking studies suggest that the carboxamide group in N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide could similarly interact with residues like Asp73 and Arg76 via hydrogen bonds .

Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition

Derivatives like 53b (binding energy = -9.077 kcal/mol) block fatty acid biosynthesis by occupying the ENR substrate-binding pocket . The dual benzothiazole configuration in the target compound may enhance hydrophobic interactions with ENR’s active site.

Structure-Activity Relationship (SAR) Trends

Key SAR principles from benzothiazole-carboxamide analogs include:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 6-position of benzothiazole enhance antibacterial potency by increasing electrophilicity .

  • Linker Flexibility: Rigid carboxamide linkers improve target selectivity compared to flexible alkyl chains.

  • Metal Coordination: Transition metal complexes (e.g., Cu²⁺, Zn²⁺) of benzothiazole derivatives show enhanced activity due to redox-active metal centers .

Comparative Analysis with Related Compounds

CompoundTarget EnzymeMIC/IC₅₀Key Structural Feature
19a DNA GyraseMIC = 3.13 μMAcetamide at C5
25a DNA GyraseIC₅₀ = 4.85 μM4-Hydroxy-3-methoxy substitution
53b ENRBinding Energy = -9.1 kcal/molIsoniazid-pyrimidine hybrid
VC4156722Broad-SpectrumN/ABenzofuran-carboxamide linkage

The dual benzothiazole configuration in N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide may synergize inhibitory effects across multiple targets, potentially reducing resistance development.

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